Lipophilicity Modulation: Calculated LogP Reduction vs. Methyl 4-Formylbenzoate
The presence of two methoxy groups reduces the calculated partition coefficient (LogP) of methyl 4-formyl-3,5-dimethoxybenzoate to 1.30, compared to 1.70 for the des-methoxy analog methyl 4-formylbenzoate, representing a 0.40 log unit decrease in lipophilicity [1]. This indicates greater polarity and aqueous compatibility, which can influence synthetic workup and biological profiling.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.30 |
| Comparator Or Baseline | Methyl 4-formylbenzoate; LogP = 1.70 |
| Quantified Difference | ΔLogP = –0.40 |
| Conditions | Calculated LogP values (method not specified) |
Why This Matters
A ΔLogP of 0.40 can alter chromatographic retention, partitioning behavior, and passive membrane permeability, making the compound more suitable for reactions in aqueous-organic mixtures.
- [1] ChemWhat. Methyl 4-formylbenzoate, CAS 1571-08-0. LogP: 1.70. View Source
